![molecular formula C8H15NO2 B2373651 Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine CAS No. 1969287-49-7](/img/structure/B2373651.png)

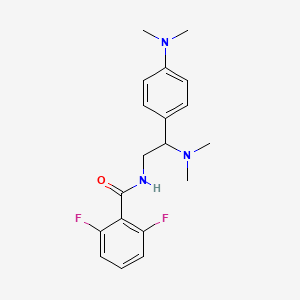

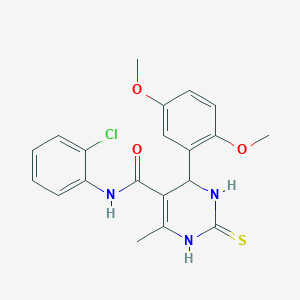

Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride” is similar to the one you’re interested in . It has a molecular weight of 201.1 and its IUPAC name is (4aR,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride .

Molecular Structure Analysis

The InChI code for “rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride” is 1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5 (6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1…/s1 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride” is a powder at room temperature .Aplicaciones Científicas De Investigación

Heterocyclic Compound Research

The compound is a fundamental heterocyclic compound that has been generated using Flash Vacuum Pyrolysis (FVP). It is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically . This makes it a valuable compound for research in the field of heterocyclic compounds .

Molecular Switches

The compound has potential applications in the construction of single-molecule switches. Theoretical demonstrations suggest that when linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Molecular Electronics

The compound could be used in the field of molecular electronics. As one of the key building blocks of electronic circuits, molecular switches interconverting between a high-conducting (“ON”) and a low-conducting (“OFF”) state have attracted much attention over the years . The compound could potentially be used to construct these switches .

Proton Transfer Mechanisms

The compound could be used to study proton transfer mechanisms. A single-molecule junction, employing an intramolecular proton transfer reaction as the switching mechanism, has been proposed . This realizes a maximum ON/OFF current ratio as high as 1.5 × 10^3 .

Electrostatic Gate Field Control

The compound could potentially be used in devices where an electrostatic gate field controls the proton transfer process and thus allows specific conductance states to be selected .

Anchoring Group Research

The compound could be used in research focusing on the anchoring groups of molecules. These groups link the central molecules to the electrodes and they may possibly work as switching kernels .

Safety and Hazards

Propiedades

IUPAC Name |

(4aR,7aS)-2,2-dimethyl-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5-9-6-3-10-4-7(6)11-8/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCIMLODCWRFAM-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2COCC2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@@H]2COC[C@H]2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)

![3-[(E)-benzylideneamino]-2-methylquinazolin-4-one](/img/structure/B2373573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)

![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)

![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)

![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)